molecular formula C16H23NO7 B1303056 (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid CAS No. 959578-01-9

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid

Cat. No. B1303056
M. Wt: 341.36 g/mol
InChI Key: SSHWDGQNMYHLBV-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid is a useful research compound. Its molecular formula is C16H23NO7 and its molecular weight is 341.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mechanism of β-O-4 Bond Cleavage in Lignin Model Compounds

Yokoyama (2015) reviewed the acidolysis of β-O-4-type lignin model compounds, revealing distinct mechanisms between C6-C2 and C6-C3 analogues, suggesting the significance of the γ-hydroxymethyl group in such processes. This study provides insight into the chemical behavior of compounds structurally related to the one , particularly in the context of lignin degradation and model analysis T. Yokoyama, 2015.

Antioxidant Activities of Hydroxycinnamic Acids

Shahidi and Chandrasekara (2010) focused on the antioxidant activities of hydroxycinnamic acids, highlighting their widespread presence in food groups and their ability to scavenge various radicals. This review underscores the potential health benefits and antioxidant mechanisms of compounds similar in structure to the specified compound, offering a foundation for further research into their applications in food science and nutrition F. Shahidi & A. Chandrasekara, 2010.

Structure-Activity Relationships of Hydroxycinnamic Acids

Razzaghi-Asl et al. (2013) conducted a review on the structure-activity relationships (SARs) of hydroxycinnamic acids (HCAs), focusing on how modifications to their structure influence antioxidant activity. This research is pivotal in understanding how small structural changes in compounds, including those structurally related to "(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid," affect their biological functions and potential applications in medicinal chemistry N. Razzaghi-Asl et al., 2013.

properties

IUPAC Name

(2S,3S)-3-(3,4-dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO7/c1-16(2,3)24-15(21)17-12(13(18)14(19)20)9-6-7-10(22-4)11(8-9)23-5/h6-8,12-13,18H,1-5H3,(H,17,21)(H,19,20)/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHWDGQNMYHLBV-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=C(C=C1)OC)OC)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC(=C(C=C1)OC)OC)[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376182
Record name (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid

CAS RN

959578-01-9
Record name (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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